REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]=[CH:4][C:5]#[N:6].[N:7](OCCCC)=[O:8].[CH2:14]([O:16][CH2:17][CH3:18])C.[CH3:19]O.Cl.[CH2:22]([OH:26])[CH2:23][CH2:24][CH3:25]>>[CH2:1]([O:2][CH:3]([O:26][CH2:22][CH2:23][CH2:24][CH3:25])[C:4](=[N:7][OH:8])[C:5]#[N:6])[CH2:19][CH2:17][CH3:18].[CH2:22]([O:26][CH:3]([O:2][CH3:1])[C:4](=[N:7][OH:8])[C:5]#[N:6])[CH2:23][CH2:24][CH3:25].[CH3:1][O:2][CH:3]([O:16][CH3:14])[C:4](=[N:7][OH:8])[C:5]#[N:6] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC=CC#N
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
N(=O)OCCCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
above-mentioned solution
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.Cl
|
Name
|
nitrosyl halide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
Under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirring device
|
Type
|
CUSTOM
|
Details
|
was reacted at room temperature for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
after adding water to the concentrate
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with toluene
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous sodium hydrogen carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the concentrate was purified by silica gel column chromatography (Filler; Wako gel C-200 (available from Wako Junyaku Co.), Eluent; toluene/ethyl acetate=10/1 (volume ratio))
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC(C(C#N)=NO)OCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.06 g | |
YIELD: PERCENTYIELD | 4% |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC(C(C#N)=NO)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.21 g | |
YIELD: PERCENTYIELD | 19% |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C#N)=NO)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.14 g | |
YIELD: PERCENTYIELD | 16% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |